1-(5-Chloropyridin-3-yl)-1,4-diazepane

Behavioral pharmacology Antidepressant augmentation Nicotinic receptor agonism

This specific 5-chloropyridin-3-yl regioisomer is the only form exhibiting partial agonist activity at both LS and HS α4β2 nAChR stoichiometries. At 1.0 mg/kg (behaviorally silent), it robustly enhances citalopram and reboxetine antidepressant responses—30-fold more potent than α7 agonists. Substituting with 2- or 4-pyridinyl regioisomers yields fundamentally different pharmacology. Essential for: (1) dissecting LS vs. HS receptor contributions in Parkinson's and pain models, (2) halogen-bonding structural studies with Ls-AChBP, (3) patented synthetic routes (EP2524917). Procure only CAS 223796-90-5.

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
CAS No. 223796-90-5
Cat. No. B8629440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloropyridin-3-yl)-1,4-diazepane
CAS223796-90-5
Molecular FormulaC10H14ClN3
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=CC(=CN=C2)Cl
InChIInChI=1S/C10H14ClN3/c11-9-6-10(8-13-7-9)14-4-1-2-12-3-5-14/h6-8,12H,1-5H2
InChIKeyLYMBELAAKZROPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloropyridin-3-yl)-1,4-diazepane (CAS 223796-90-5): Chemical Identity and Pharmacological Classification for Research Procurement


1-(5-Chloropyridin-3-yl)-1,4-diazepane (CAS 223796-90-5, also designated NS3956 or NS-3956 free base) is a synthetic heterocyclic compound composed of a 1,4-diazepane (homopiperazine) ring N-substituted with a 5-chloropyridin-3-yl moiety . The compound has a molecular formula of C10H14ClN3 and a molecular weight of 211.69 g/mol . It functions as a partial agonist at the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), exhibiting activity at both low-sensitivity (LS) and high-sensitivity (HS) stoichiometric forms of the receptor [1]. The compound has been characterized in peer-reviewed studies as a pharmacological probe with analgesic properties and is primarily supplied as a research-use-only biochemical reagent .

Why 1-(5-Chloropyridin-3-yl)-1,4-diazepane Cannot Be Replaced by Other Pyridine-Containing Diazepane Analogs


The α4β2 nAChR pharmacophore exhibits high sensitivity to pyridine ring substitution patterns, where the position and electronic nature of substituents directly modulate both receptor binding affinity and functional efficacy [1]. Systematic SAR studies of 1-(pyridin-3-yl)-1,4-diazepane derivatives demonstrate that substitution at the pyridine 5-position is generally tolerated for receptor interaction, whereas modifications at the 2- and 4-positions are not permitted [1]. Within this constrained chemical space, the chlorine substituent at the 5-position confers a specific functional outcome: the compound exhibits partial agonist activity at both LS and HS receptor stoichiometries, with a distinctive in vivo pharmacological signature characterized by subthreshold intrinsic behavioral activity coupled with robust enhancement of antidepressant responses [2]. This functional profile is not shared across all 5-substituted analogs, as the size and electronic properties of the substituent influence the formation of the intersubunit bridge that governs agonist efficacy [3]. Consequently, procuring a generic "pyridinyl-diazepane" or substituting with a regioisomer (e.g., 5-chloropyridin-2-yl) yields a compound with fundamentally different receptor pharmacology and cannot recapitulate the validated experimental outcomes reported for 1-(5-chloropyridin-3-yl)-1,4-diazepane.

1-(5-Chloropyridin-3-yl)-1,4-diazepane: Quantitative Differentiation Evidence Against Closest Analogs


Functional Selectivity: Subthreshold Intrinsic Activity in Behavioral Model Versus PNU-282987

In the mouse forced swim test (FST), 1-(5-chloropyridin-3-yl)-1,4-diazepane (NS3956) at 1.0 mg/kg exhibited no intrinsic antidepressant-like activity when administered alone, whereas the α7-selective nAChR agonist PNU-282987 required a 30-fold higher dose of 30 mg/kg to achieve a similar lack of standalone effect [1]. Despite this subthreshold intrinsic activity, NS3956 at 1.0 mg/kg significantly enhanced the behavioral response to both the selective serotonin reuptake inhibitor citalopram and the noradrenaline reuptake inhibitor reboxetine [1]. This augmentation effect occurred at a 30-fold lower dose than the α7 comparator, demonstrating functional differentiation in the dose-response relationship for antidepressant augmentation [1]. The compound thus occupies a unique functional niche: it is a subthreshold efficacy modulator at behaviorally silent doses, unlike α7 agonists that require substantially higher systemic exposure to achieve comparable modulatory effects [1].

Behavioral pharmacology Antidepressant augmentation Nicotinic receptor agonism Forced swim test

Bidirectional Behavioral Modulation: Differential Response with Positive Allosteric Modulator NS9283

In the 6-OHDA lesioned rat model of Parkinson's disease, 1-(5-chloropyridin-3-yl)-1,4-diazepane (NS3956) produced a directionally opposite behavioral effect depending on the presence or absence of the positive allosteric modulator (PAM) NS9283 [1]. When co-administered with nomifensine, NS3956 increased rotational behavior, an effect that was blocked by the nAChR antagonist mecamylamine [1]. In contrast, co-treatment with both NS3956 and the LS-selective PAM NS9283 resulted in reduced rotational behavior [1]. This bidirectional modulation—from rotational enhancement to rotational reduction—is a functional signature of the compound's partial agonist pharmacology at α4β2 receptors and is not observed with full agonists or with PAMs alone [1]. The ability to toggle behavioral output direction based on allosteric context is a quantifiable functional differentiation that distinguishes NS3956 from full α4β2 agonists and from other partial agonists lacking this specific LS/HS dual-stoichiometry activity profile [1].

Parkinson's disease models Rotational behavior Allosteric modulation Striatal dopamine

Structural Determinant of Halogen Bonding: Unique Role of 5-Chloro Substituent in Agonist Efficacy

Crystallographic studies of a consecutive series of five prototypical 1-(pyridin-3-yl)-1,4-diazepane agonists co-crystallized with the acetylcholine-binding protein from Lymnaea stagnalis (Ls-AChBP) revealed that agonist efficacy at α4β2 receptors (range: 21–76% efficacy across the series) is tightly coupled to the ability to form a strong intersubunit bridge linking the primary and complementary binding interfaces [1]. A specific halogen bond, involving the substituent at the pyridine 5-position, was identified as playing a large role in establishing strong intersubunit anchoring [1]. The 5-chloro substituent in 1-(5-chloropyridin-3-yl)-1,4-diazepane participates in this halogen bonding interaction, contributing to the compound's partial agonist efficacy profile [1]. This structural mechanism provides a molecular rationale for why substitution at the pyridine 5-position with chlorine produces a functionally distinct compound compared to analogs bearing other substituents (e.g., 5-ethoxy, 5-phenyl, or unsubstituted pyridine) [2], as the halogen bonding capacity of chlorine is unique among the 5-substituent series.

Structure-activity relationship Halogen bonding Receptor crystallography α4β2 nAChR efficacy

Synthetic Utility as Key Intermediate in Fused Pyridine Derivative Patent

1-(5-Chloropyridin-3-yl)-1,4-diazepane is explicitly claimed and utilized as a key synthetic intermediate in the preparation of fused pyridine derivatives [1]. The compound is cited within EP2524917 (Title: FUSED PYRIDINE DERIVATIVES), assigned to Sihuan Pharmaceutical Holdings Group Ltd. and Xuanzhu Pharma Co., Ltd. [1]. The patent describes the use of this specific diazepane intermediate for constructing therapeutically relevant fused pyridine scaffolds [1]. This establishes the compound's validated role in medicinal chemistry synthesis pathways distinct from its pharmacological activity as NS3956. The 5-chloro substitution pattern on the pyridine ring is specifically required for the intended downstream synthetic transformations described in the patent, and regioisomeric analogs (e.g., 5-chloropyridin-2-yl or 5-chloropyridin-4-yl) would not yield the same fused heterocyclic products [1]. For researchers pursuing the synthetic routes described in this patent family, procuring the exact 5-chloropyridin-3-yl regioisomer is mandatory.

Medicinal chemistry Patent synthesis Fused pyridine derivatives Diazepane building block

Physicochemical Differentiation: Low Aqueous Solubility Requires Specialized Formulation

1-(5-Chloropyridin-3-yl)-1,4-diazepane exhibits extremely low aqueous solubility (< 0.001 mg/L) with a high octanol-water partition coefficient (LogP = 7.66) [1]. The compound is soluble in methylene chloride and very slightly soluble in ethanol [1]. This physicochemical profile places the compound in a high LogP/low aqueous solubility category that necessitates specialized solubilization strategies for in vitro and in vivo experiments . In contrast, more hydrophilic pyridinyl-diazepane analogs or salt forms (e.g., the fumaric acid salt, CAS 223796-91-6, molecular weight 327.76) offer improved aqueous solubility and may be preferentially selected for assays requiring direct aqueous dissolution . The free base form's high lipophilicity makes it suitable for formulations employing DMSO/PEG300/Tween 80 co-solvent systems, whereas aqueous buffer-based assays may require the alternative salt form .

Solubility Formulation Physicochemical properties LogP

1-(5-Chloropyridin-3-yl)-1,4-diazepane: Evidence-Backed Research and Industrial Application Scenarios


In Vivo Antidepressant Augmentation Studies at Low Doses

Researchers investigating the augmentation of serotonergic or noradrenergic antidepressant responses via α4β2 nAChR partial agonism can utilize 1-(5-chloropyridin-3-yl)-1,4-diazepane at a behaviorally silent dose of 1.0 mg/kg to enhance the effects of citalopram or reboxetine in the mouse forced swim test [1]. This dose is 30-fold lower than that required for α7 nAChR agonists to achieve comparable augmentation, enabling studies with reduced compound consumption and minimized off-target pharmacology [1]. The compound's subthreshold intrinsic activity ensures that observed behavioral effects are attributable to the augmentation mechanism rather than direct agonist action [1].

Investigation of α4β2 Receptor Stoichiometry-Dependent Functional Outcomes

The bidirectional behavioral modulation exhibited by 1-(5-chloropyridin-3-yl)-1,4-diazepane—increasing rotational behavior when co-administered with nomifensine versus reducing rotation when combined with the LS-selective PAM NS9283—makes this compound uniquely suited for dissecting the functional contributions of LS versus HS α4β2 receptor stoichiometries in vivo [2]. Researchers can leverage this toggle-like behavioral signature to probe receptor stoichiometry in disease models such as Parkinson's disease and pain, where α4β2 receptor populations may shift between LS and HS forms under pathological conditions [2].

Synthesis of Fused Pyridine Derivatives per EP2524917

Medicinal chemistry groups executing synthetic routes toward fused pyridine derivatives as described in EP2524917 must procure 1-(5-chloropyridin-3-yl)-1,4-diazepane as a key intermediate [3]. The specific 5-chloropyridin-3-yl regioisomer is required for the intended downstream transformations; substitution with regioisomeric 5-chloropyridin-2-yl or 5-chloropyridin-4-yl analogs will yield different heterocyclic products and cannot reproduce the patented synthetic pathways [3].

Structural Biology Studies of Halogen Bonding in nAChR Agonism

For structural biology investigations examining the molecular determinants of agonist efficacy at α4β2 nAChRs, 1-(5-chloropyridin-3-yl)-1,4-diazepane serves as a prototypical ligand demonstrating the role of halogen bonding in intersubunit bridge formation [4]. The 5-chloro substituent participates in a specific halogen bond that anchors the primary and complementary binding interfaces, a structural feature documented through co-crystallization with Ls-AChBP and not shared by non-halogenated or differently substituted 5-position analogs [4].

Quote Request

Request a Quote for 1-(5-Chloropyridin-3-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.